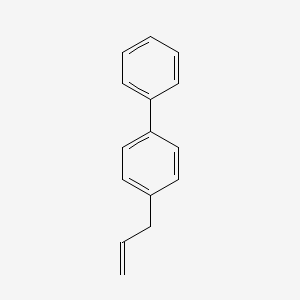

1,1'-Biphenyl, 4-(2-propenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of biphenyl derivatives has been explored in various studies. For instance, the molecule 4,4''''-di-n-octyl-p-quaterphenyl was synthesized using a nickel-catalyzed cross-coupling reaction, demonstrating a straightforward approach to creating complex organic molecules with potential applications in materials science due to their liquid-crystalline properties . Another study focused on the synthesis of biphenyl-containing poly(1-phenyl-octyne)s, which were created through multistep reaction routes and catalyzed by a WCl6-Ph4Sn catalyst, indicating the versatility of biphenyl derivatives in polymer chemistry . Additionally, the synthesis of 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds was examined using density functional theory, highlighting the importance of computational methods in understanding and optimizing synthetic pathways .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives has been elucidated using various techniques. Single-crystal X-ray diffraction was employed to determine the structure of a neutral extended viologen, revealing contributions from a diradical form to its electronic structure . In another study, the crystal structure of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one was confirmed by X-ray diffraction, showcasing the intra-molecular interactions and stabilization by short contacts . These findings underscore the complexity of biphenyl derivatives' molecular structures and the importance of advanced analytical techniques in their characterization.

Chemical Reactions Analysis

The reactivity of biphenyl derivatives has been investigated in the context of polymerization and other chemical transformations. The biphenyl derivative with two benzoylphenoxy groups was shown to be an efficient acyl-acceptant monomer for Friedel–Crafts acylation polymerization, leading to the formation of wholly aromatic polyketones . This demonstrates the biphenyl core's ability to participate in complex chemical reactions, resulting in materials with desirable properties such as high thermal stability and solubility in organic solvents.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are influenced by their molecular structures. For example, the extended viologen derivative synthesized in one study exhibited a transition to a liquid-crystalline phase, indicating potential applications in materials science . The biphenyl-containing poly(1-phenyl-octyne)s displayed high thermal stability and emitted blue and blue-green light upon photoexcitation, suggesting their use in optoelectronic devices . Furthermore, the thermal and photoluminescent properties of entangled complexes based on 4,4'-bis(1-imidazolyl)biphenyl were studied, revealing their potential in the development of new luminescent materials .

Scientific Research Applications

Photoluminescent Materials

Research on metal-organic coordination polymers incorporating biphenyl derivatives has demonstrated their strong luminescent emission, suggesting potential applications as optical materials. These compounds, through hydrothermal synthesis, yield structures with unique photoluminescent properties, making them candidates for use in light-emitting devices and sensors (Zang et al., 2009).

Environmental Remediation

Biphenyl dioxygenases are enzymes that play a crucial role in the biodegradation of polychlorinated biphenyls (PCBs), toxic environmental pollutants. The functional versatility of these enzymes, including their application in the directed evolution for environmental remediation, underscores the importance of biphenyl compounds in biotechnological approaches to pollution cleanup (Furukawa et al., 2004).

Pharmaceutical and Biomedical Applications

Several biphenyl derivatives have been synthesized and studied for their biological activities, such as tyrosinase inhibition, which is relevant in the treatment of conditions like hyperpigmentation. The significant anti-tyrosinase activities of these compounds, comparable to that of standard inhibitors like kojic acid, highlight their potential in dermatological applications (Kwong et al., 2017).

Material Science and Engineering

The synthesis of biphenyl-containing polymers and coordination frameworks has revealed a wide range of structural motifs and properties, from 1D to 3D networks. These materials exhibit interesting characteristics such as high thermal stability and unique mechanical properties, making them suitable for applications in electronics, coatings, and structural materials (Sun et al., 2010).

Mechanism of Action

Target of Action

Similar compounds such as 2-(4-biphenyl)propionic acid have been shown to interact with prostaglandin g/h synthase 1

Mode of Action

It’s worth noting that biphenyl compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The electrophilic group undergoes oxidative addition to form a new Pd-C bond, while the nucleophilic group is transferred from boron to palladium .

Biochemical Pathways

For instance, biphenyl 2,3-dioxgenases are key enzymes in the degradation of polychlorinated biphenyls (PCBs), determining substrate range and extent of PCB-degradation .

Result of Action

Biphenyl compounds are known to have various biological activities, including anti-inflammatory, antibacterial, and antitumor effects .

Action Environment

It’s worth noting that the success of sm cross-coupling reactions, which biphenyl compounds are often involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Future Directions

properties

IUPAC Name |

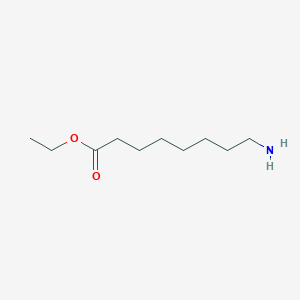

1-phenyl-4-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQPEDHRZNHTCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513878 |

Source

|

| Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20120-35-8 |

Source

|

| Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)

![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)

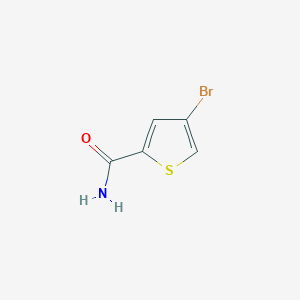

![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)